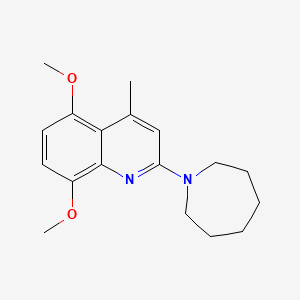
2-(1-azepanyl)-5,8-dimethoxy-4-methylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-azepanyl)-5,8-dimethoxy-4-methylquinoline, also known as DMQAA, is a synthetic compound that belongs to the class of quinoline derivatives. It has been studied extensively for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Mechanism of Action
2-(1-azepanyl)-5,8-dimethoxy-4-methylquinoline exerts its therapeutic effects through multiple mechanisms of action. It has been shown to inhibit the activity of various enzymes, including topoisomerase II, acetylcholinesterase, and monoamine oxidase. It also activates the Nrf2-ARE pathway, which regulates the expression of antioxidant and detoxification genes. Additionally, 2-(1-azepanyl)-5,8-dimethoxy-4-methylquinoline has been shown to modulate the activity of various signaling pathways, including the PI3K/Akt/mTOR pathway and the NF-kB pathway.
Biochemical and Physiological Effects:
2-(1-azepanyl)-5,8-dimethoxy-4-methylquinoline has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to reduce oxidative stress, inflammation, and apoptosis in various cell types. It also improves mitochondrial function and energy metabolism. In animal models, 2-(1-azepanyl)-5,8-dimethoxy-4-methylquinoline has been shown to improve cognitive function, reduce tumor growth, and protect against neurodegeneration.
Advantages and Limitations for Lab Experiments
2-(1-azepanyl)-5,8-dimethoxy-4-methylquinoline has several advantages for lab experiments, including its high purity, stability, and solubility in aqueous and organic solvents. It is also relatively easy to synthesize and modify, making it a versatile compound for drug discovery and development. However, 2-(1-azepanyl)-5,8-dimethoxy-4-methylquinoline has some limitations, including its low bioavailability, which may limit its therapeutic efficacy in vivo. It also has some cytotoxic effects at high concentrations, which may limit its use in certain cell types.
Future Directions
There are several future directions for 2-(1-azepanyl)-5,8-dimethoxy-4-methylquinoline research. One area of focus is the development of more potent and selective analogs of 2-(1-azepanyl)-5,8-dimethoxy-4-methylquinoline for specific therapeutic applications. Another area of focus is the optimization of 2-(1-azepanyl)-5,8-dimethoxy-4-methylquinoline formulations and delivery methods to improve its bioavailability and pharmacokinetics. Additionally, further studies are needed to elucidate the molecular mechanisms of 2-(1-azepanyl)-5,8-dimethoxy-4-methylquinoline action and its potential toxicological effects in vivo. Overall, 2-(1-azepanyl)-5,8-dimethoxy-4-methylquinoline has significant potential as a therapeutic agent for various diseases, and further research is needed to fully explore its therapeutic potential.
Synthesis Methods
2-(1-azepanyl)-5,8-dimethoxy-4-methylquinoline can be synthesized using a multi-step process that involves the reaction of 2-methyl-4-nitroaniline and 1-bromooctane to form 2-(1-azepanyl)-4-methylnitrobenzene, which is subsequently reduced and cyclized to form 2-(1-azepanyl)-5,8-dimethoxy-4-methylquinoline. The synthesis method has been optimized to improve the yield and purity of 2-(1-azepanyl)-5,8-dimethoxy-4-methylquinoline, making it a viable option for large-scale production.
Scientific Research Applications
2-(1-azepanyl)-5,8-dimethoxy-4-methylquinoline has been studied extensively for its potential therapeutic applications in various diseases. In cancer research, 2-(1-azepanyl)-5,8-dimethoxy-4-methylquinoline has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease research, 2-(1-azepanyl)-5,8-dimethoxy-4-methylquinoline has been shown to reduce the accumulation of amyloid-beta plaques and improve cognitive function. In Parkinson's disease research, 2-(1-azepanyl)-5,8-dimethoxy-4-methylquinoline has been shown to protect dopaminergic neurons from oxidative stress and improve motor function.
properties
IUPAC Name |
2-(azepan-1-yl)-5,8-dimethoxy-4-methylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-13-12-16(20-10-6-4-5-7-11-20)19-18-15(22-3)9-8-14(21-2)17(13)18/h8-9,12H,4-7,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBFYXGZMUFFNNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C(C=CC(=C12)OC)OC)N3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
6.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47200011 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

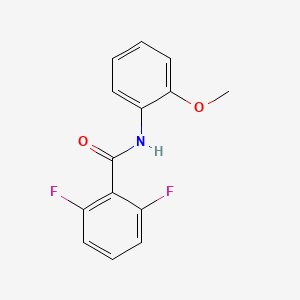
![2-[(4-ethoxyphenyl)amino]-4H-3,1-benzothiazin-4-one](/img/structure/B5841858.png)
![N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-(2-pyridinylmethyl)urea](/img/structure/B5841866.png)
![4-[(4-ethylbenzylidene)amino]-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5841867.png)

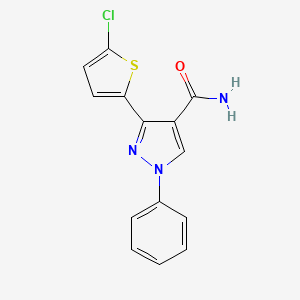
![3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(4-fluoro-2-methylphenyl)benzamide](/img/structure/B5841893.png)
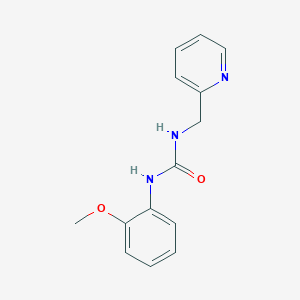
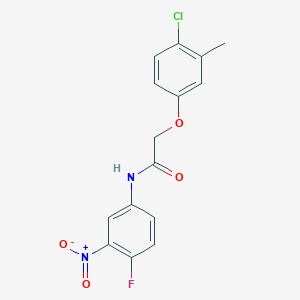
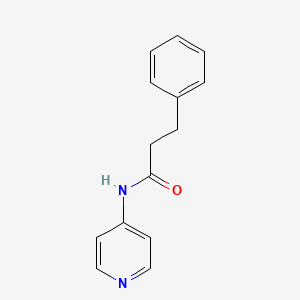
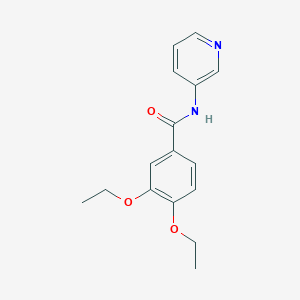
![N-{2-[(2-methoxy-5-methylphenyl)amino]-2-oxoethyl}-2-furamide](/img/structure/B5841942.png)
![2-(4-chlorophenyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5841946.png)
![N-{3-chloro-4-[(4-fluorobenzyl)oxy]benzyl}aniline](/img/structure/B5841952.png)